(S)-Trifluoromethylserine

Description

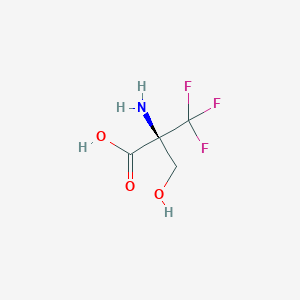

(S)-Trifluoromethylserine is an organic compound characterized by the presence of a trifluoromethyl group attached to the serine amino acid

Properties

IUPAC Name |

(2S)-2-amino-3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3/c5-4(6,7)3(8,1-9)2(10)11/h9H,1,8H2,(H,10,11)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBRWHIFGPDTSF-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(C(F)(F)F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@](C(=O)O)(C(F)(F)F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trifluoromethylserine typically involves the introduction of a trifluoromethyl group into the serine molecule. One common method is the nucleophilic substitution reaction where a serine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of (S)-Trifluoromethylserine may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-Trifluoromethylserine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert (S)-Trifluoromethylserine into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized serine derivatives.

Scientific Research Applications

Synthesis of (S)-Trifluoromethylserine

The synthesis of (S)-trifluoromethylserine has been achieved through various methodologies, primarily involving the use of chiral oxazolidines as intermediates. A prominent synthetic route involves the Strecker-type reaction, which allows for the formation of enantiopure (S)-trifluoromethylserine from trifluoromethyl α-amino nitriles. This method has demonstrated good yields and selectivity .

Synthetic Pathways

- Strecker-Type Reaction : Utilizes trifluoropyruvate-derived oxazolidines to yield enantiopure (S)-trifluoromethylserine via hydrolysis and separation of diastereomers.

- Chiral Oxazolidines : These intermediates are synthesized from commercially available trifluoromethylated ketoesters, allowing for the introduction of the trifluoromethyl group in a controlled manner .

Biological Applications

(S)-Trifluoromethylserine has shown promise in various biological applications, particularly in peptide synthesis and as a potential therapeutic agent.

Peptide Synthesis

The incorporation of (S)-trifluoromethylserine into peptides can enhance their stability and bioactivity due to increased hydrophobicity. This property is particularly useful in developing peptide-based drugs that require improved pharmacokinetic profiles .

Inhibition of Amyloid Peptide Fibrillation

Research indicates that peptides containing (R)-α-trifluoromethylalanine, a derivative related to (S)-trifluoromethylserine, can inhibit the fibrillation of amyloid peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. This suggests a potential therapeutic role for fluorinated amino acids in treating amyloid-related disorders .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of both enantiomers of α-trifluoromethylserine using chiral oxazolidines. The researchers highlighted the efficiency of this method in producing enantiopure compounds suitable for further biological testing .

| Compound | Synthesis Method | Yield | Notes |

|---|---|---|---|

| (S)-Trifluoromethylserine | Strecker-Type Reaction | Good | Effective for peptide incorporation |

| (R)-Trifluoromethylserine | Strecker-Type Reaction | Good | Similar properties to (S) |

In another study, peptides containing (S)-trifluoromethylserine were evaluated for their ability to modulate protein interactions and fibrillation processes. The findings indicated that these peptides exhibited enhanced stability and reduced aggregation propensity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of (S)-Trifluoromethylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethylalanine: Another amino acid derivative with a trifluoromethyl group.

Trifluoromethylphenylalanine: A phenylalanine derivative with similar properties.

Uniqueness: (S)-Trifluoromethylserine is unique due to its specific structural configuration and the presence of the trifluoromethyl group on the serine backbone. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

(S)-Trifluoromethylserine (Tfm-Ser) is an amino acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties imparted by the trifluoromethyl group. This article explores the biological activity of (S)-Tfm-Ser, focusing on its synthesis, pharmacological effects, and potential applications in drug discovery.

Synthesis of (S)-Trifluoromethylserine

The synthesis of (S)-Tfm-Ser typically involves several chemical strategies. Notably, a Strecker-type reaction has been effectively employed to produce enantiopure (S)- and (R)-α-trifluoromethyl serine derivatives from readily available precursors. The process generally starts with the condensation of an acylsilane with a trifluoromethylated reagent, followed by a series of reductions and hydrolysis steps to yield the desired amino acid in good yields .

Antibacterial Activity

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. In a study examining various aryl-urea derivatives, it was found that compounds with trifluoromethyl substitutions had minimum inhibitory concentrations (MICs) against bacteria such as E. coli and C. albicans, indicating that Tfm-Ser may share similar properties due to its structural characteristics .

Anticancer Activity

The anticancer potential of (S)-Tfm-Ser has been investigated in several studies. For instance, derivatives of Tfm-Ser were tested against multiple human cancer cell lines, including A549 and HCT116. Results indicated that certain Tfm-containing compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin, suggesting a promising role for Tfm-Ser in cancer therapy .

The biological activity of Tfm-Ser can be attributed to its ability to interact with various biological targets. Molecular docking studies have shown that trifluoromethylated compounds can inhibit key enzymes involved in cancer progression and bacterial metabolism. For example, docking against Escherichia coli enoyl reductase revealed potential binding affinities that could lead to significant biological effects .

Case Study 1: Antibacterial Efficacy

In a comparative study, (S)-Tfm-Ser was tested alongside traditional antibiotics. The results demonstrated that Tfm-Ser derivatives displayed superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as novel therapeutic agents .

Case Study 2: Cancer Cell Line Studies

Another case study focused on the effects of Tfm-Ser on apoptosis in cancer cells. Treatment with Tfm-Ser resulted in increased apoptotic markers in HCT116 cells, suggesting that it may induce programmed cell death through mitochondrial pathways .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Trifluoromethylserine, and how can enantiomeric purity be ensured?

- Methodological Answer : (S)-Trifluoromethylserine can be synthesized via asymmetric catalytic methods, such as using chiral auxiliaries or organocatalysts. For example, trifluoromethylation of serine derivatives via electrophilic reagents (e.g., Umemoto’s reagent) under inert atmospheres at controlled temperatures (e.g., −40°C to 25°C) can achieve stereoselectivity. Purification via reversed-phase HPLC or chiral column chromatography is critical to isolate the (S)-enantiomer. Confirm purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and compare retention times with standards .

Q. How should solubility and stability of (S)-Trifluoromethylserine be optimized for in vitro assays?

- Methodological Answer : Solubility varies with solvent polarity. For aqueous buffers (pH 7.4), prepare stock solutions in DMSO (≤5% v/v) to avoid precipitation. For non-polar solvents (e.g., dichloromethane), test solubility via gradual addition under sonication. Store lyophilized powder at −80°C (stable for ≤6 months) or −20°C (≤1 month). Monitor degradation via LC-MS, focusing on trifluoromethyl group retention (m/z signals) and serine backbone integrity .

Q. What safety protocols are critical when handling (S)-Trifluoromethylserine in laboratory settings?

- Methodological Answer : Conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Use nitrile gloves, chemical-resistant goggles, and fume hoods to prevent inhalation/contact. Dispose of waste via neutralization (e.g., with aqueous NaHCO₃) and consult institutional EH&S protocols for fluorinated compound disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of (S)-Trifluoromethylserine in enzyme-mediated reactions?

- Methodological Answer : Systematic meta-analysis of reaction conditions (pH, temperature, co-solvents) is essential. For example, discrepancies in transaminase activity may arise from varying buffer ionic strengths or enzyme sources (recombinant vs. wild-type). Replicate experiments using standardized protocols (e.g., fixed substrate/enzyme ratios) and validate via kinetic assays (e.g., Michaelis-Menten plots). Cross-validate with ¹⁹F NMR to track trifluoromethyl group retention during reactions .

Q. What advanced spectroscopic techniques are optimal for detecting stereochemical anomalies in (S)-Trifluoromethylserine?

- Methodological Answer : Use ¹H-¹⁹F HOESY NMR to probe spatial proximity between the trifluoromethyl group and serine’s chiral center. Complement with X-ray crystallography (if crystalline) or vibrational circular dichroism (VCD) for absolute configuration confirmation. For trace impurities, employ high-resolution mass spectrometry (HRMS) with electron spray ionization (ESI+) .

Q. How can mechanistic studies elucidate the metabolic stability of (S)-Trifluoromethylserine in mammalian cell lines?

- Methodological Answer : Apply isotopic labeling (e.g., ¹³C-serine backbone) to track metabolic flux via LC-MS/MS. Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify oxidation pathways. Use CRISPR-edited cell lines (e.g., lacking serine racemase) to isolate enantiomer-specific metabolic fates .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response variability in (S)-Trifluoromethylserine toxicity assays?

- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., solvent batch effects) .

Q. How should longitudinal stability studies of (S)-Trifluoromethylserine be designed to account for environmental factors?

- Methodological Answer : Adopt a three-wave panel design: test stability at T1 (baseline), T2 (1 week), and T3 (6 months) under controlled conditions (humidity, light exposure). Use accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines. Analyze degradation products via GC-MS and correlate with Arrhenius equation predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.